Alteminostat - 1246374-97-9

Alteminostat

Catalog Number: EVT-258557
CAS Number: 1246374-97-9
Molecular Formula: C27H36N6O3
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alteminostat is a histone deacetylase inhibitor and antineoplastic drug candidate.
Source and Classification

Alteminostat is derived from a class of compounds known as hydroxamic acids, which are characterized by their ability to chelate metal ions and inhibit histone deacetylases. This compound is classified under the category of anti-cancer agents and is being investigated for its efficacy against various malignancies, particularly those resistant to conventional therapies. Its structure includes a pyrrolo[3,2-b]pyridine core, which contributes to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Alteminostat involves several critical steps:

  1. Formation of Hydroxamic Acid Moiety: The synthesis begins with the formation of a hydroxamic acid group by reacting an appropriate ester with hydroxylamine under basic conditions.
  2. Coupling with Aromatic Ring: Following the formation of the hydroxamic acid, it is coupled with an aromatic ring through reactions such as nitration, reduction, and acylation.
  3. Final Assembly: The final step involves linking the hydroxamic acid-aromatic intermediate with a suitable linker to yield Alteminostat. This multi-step synthetic route requires careful optimization to achieve high yields and purity suitable for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

Alteminostat has a complex molecular structure characterized by the following:

  • Molecular Formula: C27H36N6O3
  • Molecular Weight: 492.6 g/mol
  • Canonical SMILES: CN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C
  • InChI Key: YEQGPOVCXMZUBT-UHFFFAOYSA-N

The compound features multiple functional groups that enhance its solubility and reactivity, making it suitable for biological applications .

Chemical Reactions Analysis

Reactions and Technical Details

Alteminostat participates in various chemical reactions:

  1. Oxidation: Under specific conditions, Alteminostat can be oxidized to form different oxidized derivatives.
  2. Reduction: The compound can undergo reduction reactions, particularly when treated with reducing agents like sodium borohydride.
  3. Substitution Reactions: Alteminostat can also engage in substitution reactions where functional groups on the aromatic ring or the hydroxamic acid moiety are replaced with other groups .

These reactions are crucial for modifying the compound’s properties and enhancing its therapeutic efficacy.

Mechanism of Action

Process and Data

Alteminostat exerts its anticancer effects primarily through the inhibition of histone deacetylases, which play a vital role in regulating gene expression. By inhibiting these enzymes, Alteminostat leads to an increase in acetylated histones, resulting in:

  • Reactivation of Tumor Suppressor Genes: This process can restore normal cell cycle regulation and promote apoptosis in cancer cells.
  • Inhibition of Oncogenes: The compound may also downregulate genes that are critical for tumor survival and proliferation.

Research indicates that Alteminostat's ability to modify chromatin structure contributes significantly to its anticancer properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alteminostat possesses several notable physical and chemical properties:

The compound's physicochemical characteristics are crucial for its formulation into effective therapeutic agents .

Applications

Scientific Uses

Alteminostat is primarily explored for its applications in oncology:

  • Cancer Treatment: It has shown promise in treating various cancers, particularly those resistant to traditional therapies.
  • Research Tool: Beyond therapeutic uses, Alteminostat serves as a valuable tool in research settings for studying gene expression regulation and epigenetic modifications.

The ongoing research into Alteminostat highlights its potential as a significant player in future cancer therapies .

Introduction to Alteminostat

Pharmacological Classification and Structural Properties

Alteminostat (CKD-581) is a synthetic hydroxamate-based histone deacetylase (HDAC) inhibitor classified as a small molecule antineoplastic agent. Chemically designated as N-hydroxy-14-{4-[4-(1H-indazol-5-yl)phenoxy]-7-methoxyquinazolin-6-yl}-2,5,8,11-tetraoxatetradecanamide, its molecular formula is C27H36N6O3 with a molecular weight of 492.61 g/mol (CAS No. 1246374-97-9) [1] [5]. The compound features:

  • A hydroxamic acid moiety that chelates zinc ions in the catalytic pocket of HDAC enzymes
  • A hydrophobic linker region enabling cell membrane penetration
  • A capping group interacting with surface residues of HDAC proteins

Alteminostat exhibits broad inhibitory activity against Class I and Class II HDAC enzymes, particularly targeting HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10 [1]. This pan-HDAC inhibition profile distinguishes it from isoform-selective inhibitors. The compound demonstrates nanomolar potency in cellular assays, with IC50 values ranging from 1.18–36.91 nM across various lymphoma cell lines [1].

Table 1: HDAC Enzyme Classes Targeted by Alteminostat

HDAC ClassSpecific IsoformsSubcellular LocalizationPrimary Biological Functions
Class IHDAC1, HDAC2, HDAC3, HDAC8Primarily nuclearTranscriptional regulation, cell cycle progression, DNA repair
Class IIaHDAC4, HDAC5, HDAC7, HDAC9Nucleocytoplasmic shuttlingTissue-specific differentiation, metabolic regulation
Class IIbHDAC6, HDAC10Predominantly cytoplasmicProtein folding (HSP90), cytoskeletal dynamics (α-tubulin), aggresome formation
Class IVHDAC11NucleocytoplasmicImmune regulation (IL-10 expression) [3]

Historical Development of HDAC Inhibitors

The development of HDAC inhibitors represents a convergence of epigenetic research and cancer therapeutics:

  • First-generation inhibitors (1990s): Natural compounds like trichostatin A (TSA) demonstrated proof-of-concept for HDAC inhibition but lacked clinical utility due to pharmacokinetic limitations and toxicity [3] [6].
  • Second-generation agents (2000s): Vorinostat (SAHA) and romidepsin received FDA approval for cutaneous T-cell lymphoma (2006/2009). These established hydroxamates and cyclic peptides as viable chemotypes but showed limited efficacy in solid tumors [6].
  • Newer-generation compounds (2010s-present): Agents like Alteminostat emerged to address limitations of earlier inhibitors through optimized pharmacodynamics and novel targeting strategies. Alteminostat was specifically engineered to simultaneously inhibit both nuclear (Class I) and cytoplasmic (Class IIb) HDACs, thereby expanding the therapeutic mechanism beyond transcriptional modulation to include disruption of protein homeostasis and cellular trafficking [1] [3].

The structural evolution focused on enhancing target affinity while maintaining drug-like properties. Alteminostat's molecular design incorporates features balancing HDAC binding affinity with cellular permeability – a challenge observed with earlier hydroxamate-based inhibitors [6].

Rationale for Targeting HDACs in Oncology

HDACs represent validated oncology targets due to their multifaceted roles in cancer pathogenesis:

Epigenetic Dysregulation:HDACs remove acetyl groups from histone lysine residues, promoting chromatin condensation and transcriptional repression of tumor suppressor genes (e.g., p21CIP1, BIM). Overexpression of Class I HDACs (HDAC1, HDAC2, HDAC3) occurs in numerous malignancies including lymphoma, myeloma, and solid tumors [3] [6]. HDAC inhibition reverses this aberrant silencing through histone hyperacetylation, restoring normal gene expression patterns.

Non-Histone Protein Effects:Approximately 3,600 acetylation sites exist on 1,750 non-histone proteins. Alteminostat modulates key oncogenic pathways through:

  • α-Tubulin acetylation: Disrupts microtubule dynamics and impairs cell motility
  • HSP90 hyperacetylation: Compromises chaperone function, leading to client protein degradation (BCR-ABL, FLT3-ITD)
  • Transcription factor modulation: Alters activity of p53, STAT3, NF-κB, and HIF-1α [3] [6]

Specific Antitumor Mechanisms:Preclinical studies demonstrate Alteminostat:1. Induces dose-dependent apoptosis in lymphoma/leukemia cells via:- Downregulation of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1)- Upregulation of pro-apoptotic factors (BIM, NOXA)- Cleavage of PARP1 and caspase activation [1]2. Triggers DNA damage response evidenced by γH2AX accumulation3. Inhibits oncogenic signaling through BCL-6 suppression in lymphoma models [1]

Table 2: Preclinical Activity of Alteminostat in Hematologic Malignancies

Cell LineTumor TypeIC50 (nM)Key Molecular Effects
SU-DHL-4Diffuse large B-cell lymphoma1.31↓BCL-6, ↓BCL-2, γH2AX accumulation, PARP1 cleavage
OCI-LY1Diffuse large B-cell lymphoma36.91↓MCL-1, ↓BCL-XL, mitochondrial depolarization
SU-DHL-2Follicular lymphoma1.18Histone H3 hyperacetylation, tubulin acetylation
U2932Activated B-cell-like DLBCL31.99Cell cycle arrest (G1/S phase), ROS generation [1]

The dual targeting of both epigenetic (histone) and non-epigenetic (tubulin, chaperone) substrates provides a mechanistic advantage over agents with narrower target specificity. This multi-target approach addresses tumor heterogeneity and may overcome resistance mechanisms observed with single-pathway inhibitors [1] [3] [6].

Properties

CAS Number

1246374-97-9

Product Name

Alteminostat

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-4-methyl-N-[4-(1-methylindazol-6-yl)phenyl]piperazine-1-carboxamide

Molecular Formula

C27H36N6O3

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34)

InChI Key

YEQGPOVCXMZUBT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C

Solubility

Soluble in DMSO

Synonyms

Alteminostat;

Canonical SMILES

CN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.